REACTION_CXSMILES
|
[CH2:1]([O:3][CH2:4][C:5]1[CH:10]=[C:9]([O:11][CH3:12])[C:8](Br)=[C:7]([O:14][CH3:15])[CH:6]=1)[CH3:2].C([Li])CCC.[B:21](OC)([O:24]C)[O:22]C.S(=O)(=O)(O)O>O1CCCC1>[CH2:1]([O:3][CH2:4][C:5]1[CH:10]=[C:9]([O:11][CH3:12])[C:8]([B:21]([OH:24])[OH:22])=[C:7]([O:14][CH3:15])[CH:6]=1)[CH3:2]
|
Name
|
|
Quantity
|
440 g
|
Type
|
reactant
|
Smiles
|
C(C)OCC1=CC(=C(C(=C1)OC)Br)OC
|
Name
|
|
Quantity
|
1.1 L
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Type
|
reactant
|
Smiles
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C(CCC)[Li]
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
249.3 g
|
Type
|
reactant
|
Smiles
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B(OC)(OC)OC
|
Name
|
|
Quantity
|
835 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Type
|
CUSTOM
|
Details
|
by stirring for 1 hour under ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
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EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer was washed with water and saturated aqueous NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in isopropyl ether
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
The crystalline precipitates
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OCC1=CC(=C(C(=C1)OC)B(O)O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 312.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |